Cas no 1897340-99-6 (3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid)
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid
- EN300-1807685
- 1897340-99-6
-
- Inchi: 1S/C11H8FNO4/c1-16-9-4-6(12)2-3-7(9)8-5-10(11(14)15)17-13-8/h2-5H,1H3,(H,14,15)
- InChI Key: KBKCFWGHNQAMQJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)OC)C1C=C(C(=O)O)ON=1
Computed Properties
- Exact Mass: 237.04373590g/mol
- Monoisotopic Mass: 237.04373590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 72.6Ų
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807685-0.05g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1807685-0.1g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1807685-0.25g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1807685-0.5g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1807685-1.0g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1807685-2.5g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1807685-5.0g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1807685-10.0g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1807685-1g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1807685-5g |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897340-99-6 | 5g |
$2235.0 | 2023-09-19 |
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Introduction to 3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid (CAS No. 1897340-99-6)
3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid, identified by the CAS number 1897340-99-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule features a 1,2-oxazole core substituted with a 4-fluoro-2-methoxyphenyl group and a carboxylic acid moiety at the 5-position. The structural configuration of this compound imparts unique chemical and biological properties, making it a valuable scaffold for developing novel therapeutic agents.
The 1,2-oxazole ring is a prominent structural motif in medicinal chemistry, known for its ability to contribute to the bioisosteric replacement of other heterocycles such as pyrazole or thiazole. The presence of both fluoro and methoxy substituents on the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The carboxylic acid functionality further extends its utility as a pharmacophore, enabling interactions with various biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of oxazole derivatives. Studies have demonstrated that oxazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The fluoro-substituted oxazoles, in particular, have shown promise in modulating enzyme activity and receptor binding affinity. For instance, research has highlighted the role of fluoroalkylated oxazoles in inhibiting kinases and other therapeutic targets relevant to chronic diseases.
The 4-fluoro-2-methoxyphenyl moiety in 3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid contributes to its interaction with biological systems by influencing electronic properties and steric hindrance. This substitution pattern has been strategically employed in the design of small-molecule inhibitors targeting protein-protein interactions and metabolic pathways. The carboxylic acid group not only serves as a hydrogen bond acceptor but also allows for further derivatization through esterification or amidation, expanding its synthetic versatility.
Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of oxazole derivatives, including compounds like 3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid, against known drug targets. These computational approaches have identified novel lead compounds with high binding affinity and selectivity. For example, molecular docking studies have suggested that this compound may interact with enzymes involved in signal transduction pathways relevant to neurodegenerative diseases.
The synthesis of 3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the oxazole ring followed by functional group transformations to introduce the fluoro and methoxy substituents. Advances in green chemistry have also influenced synthetic methodologies, promoting solvent-free reactions and catalytic processes that minimize environmental impact.
In clinical research settings, derivatives of this compound have been evaluated for their potential therapeutic applications. Preclinical studies have demonstrated that certain oxazole-based molecules exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. The structural features of 3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid make it a promising candidate for further investigation in disease models related to pain and inflammation.
The role of fluorine atoms in pharmaceuticals cannot be overstated; their presence often enhances drug efficacy by improving metabolic stability and binding affinity. The fluoro-substituent in this compound is strategically positioned to interact with hydrogen bond donors on biological targets, thereby increasing the potency of potential drug candidates derived from it. Similarly, the methoxy-group contributes to hydrophobic interactions, optimizing membrane permeability for oral bioavailability.
Future directions in the study of 3-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid may involve exploring its role as an intermediate in combinatorial chemistry libraries or investigating its derivatives for targeted therapy against specific diseases. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates by predicting their biological activity based on structural features alone.
The versatility of this compound as a building block for medicinal chemistry underscores its importance in ongoing research efforts. By leveraging its unique structural attributes—such as the combination of an oxazole core with fluoro and methoxy substituents—scientists continue to uncover new opportunities for therapeutic intervention across multiple disease domains.
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